Cas no 5786-68-5 (QUIPAZINE MALEATE)
QUIPAZINE MALEATE Chemical and Physical Properties
Names and Identifiers
-
- QUIPAZINE MALEATE
- Quipazine Maleate
- Quipazine maleate salt
- 2-[1-PIPERAZINYL]QUINOLINE MALEATE SALT
- QUIPAZINE DIMALEATE
- (Z)-but-2-enedioic acid,2-piperazin-1-ylquinoline
- 2-(1-Piperazinyl)quinoline maleate salt
- EINECS 227-314-2
- NCGC00095895-02
- SCHEMBL124520
- NCGC00095895-01
- HMS502N13
- NSC-758469
- CCG-40271
- AS-33147
- AKOS027327559
- NSC 758469
- Q27281736
- 2-(1-Piperazinyl)quinoline maleate
- NCGC00095895-03
- UNII-JY444CK9IG
- Quinoline, 2-(1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- 1-(2-Quinolyl)piperazine maleate
- NCGC00015872-08
- CHEMBL1256794
- Tox21_110249
- SR-01000075574-4
- Quipazine maleate (USAN)
- GLXC-26721
- MA-1291
- Pharmakon1600-01503420
- MFCD00133796
- Quinoline, 2-(1-piperazinyl)-, maleate (1:1)
- 2-[1-PIPERAZINYL]QUINOLINEMALEATESALT
- MA 1291
- DTXCID1025190
- 2-(1-Piperazinyl)quinoline maleate (1:1)
- 2-(1-Piperazinyl)quinoline (Z)-2-butenedioate (1:1)
- NSC758469
- Tox21_110249_1
- 2-(Piperazin-1-yl)quinolinemaleate
- NS00046732
- HMS2093E17
- D05685
- CAS-5786-68-5
- 5786-68-5
- Quipazine maleate [USAN]
- DTXSID3045190
- SPECTRUM1503420
- JY444CK9IG
- 2-(Piperazin-1-yl)quinoline maleate
- HMS3885P04
- QYJJDHZHSCTBII-BTJKTKAUSA-N
- QUIPAZINE MALEATE
-
- MDL: MFCD00133796
- Inchi: 1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChI Key: QYJJDHZHSCTBII-BTJKTKAUSA-N
- SMILES: OC(/C=C\C(=O)O)=O.N1(C2C=CC3C=CC=CC=3N=2)CCNCC1
Computed Properties
- Exact Mass: 329.13800
- Monoisotopic Mass: 329.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.2±0.1 g/cm3
- Melting Point: 151-154℃
- Boiling Point: 289.8±0.0 °C at 760 mmHg
- Flash Point: 180.1±30.7 °C
- Solubility: H2O: soluble
- PSA: 102.76000
- LogP: 1.75000
- Solubility: Not available
QUIPAZINE MALEATE Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
- RTECS:VC2515000
-
Hazardous Material Identification:
- HazardClass:6.1
- Storage Condition:2-8°C
- Risk Phrases:R22
QUIPAZINE MALEATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q137284-100mg |
QUIPAZINE MALEATE |
5786-68-5 | ≥98% | 100mg |
¥628.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q137284-500mg |
QUIPAZINE MALEATE |
5786-68-5 | ≥98% | 500mg |
¥2348.90 | 2023-09-01 | |
| Alichem | A139001946-250mg |
2-(Piperazin-1-yl)quinoline maleate |
5786-68-5 | 95% | 250mg |
$503.58 | 2023-09-01 | |
| Alichem | A139001946-1g |
2-(Piperazin-1-yl)quinoline maleate |
5786-68-5 | 95% | 1g |
$1247.40 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031071-100mg |
QUIPAZINE MALEATE |
5786-68-5 | 98% | 100mg |
¥545 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031071-500mg |
Quipazine maleate salt,98% |
5786-68-5 | 98% | 500mg |
¥5249 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q864253-100mg |
Quipazine maleate salt |
5786-68-5 | ≥98% | 100mg |
¥545.40 | 2022-08-31 | |
| Chemenu | CM228767-1g |
2-(Piperazin-1-yl)quinoline maleate |
5786-68-5 | 95% | 1g |
$262 | 2021-08-04 | |
| TRC | Q797500-100mg |
Quipazine Maleate |
5786-68-5 | 100mg |
$ 196.00 | 2023-04-15 | ||
| TRC | Q797500-1g |
Quipazine Maleate |
5786-68-5 | 1g |
$ 1533.00 | 2023-04-15 |
QUIPAZINE MALEATE Suppliers
QUIPAZINE MALEATE Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on QUIPAZINE MALEATE
Comprehensive Overview of QUIPAZINE MALEATE (CAS No. 5786-68-5): Properties, Applications, and Research Insights
QUIPAZINE MALEATE (CAS 5786-68-5) is a chemically synthesized compound widely recognized for its role in neuroscience and pharmacological research. This salt form of quipazine, combined with maleic acid, exhibits unique properties that make it valuable in studying serotonin receptor mechanisms. Researchers frequently explore its 5-HT receptor agonist activity, particularly in models related to mood regulation and cognitive function. The compound's molecular stability and bioavailability have spurred interest in both academic and industrial settings.
In recent years, the demand for high-purity QUIPAZINE MALEATE has grown alongside advancements in neuropharmacology. Studies highlight its potential applications in neurodegenerative disease research, aligning with global health trends focused on Alzheimer's and Parkinson's diseases. The compound's selective receptor binding characteristics are frequently cited in publications investigating serotonin's role in anxiety and depression pathways—a hot topic in mental health research.
Analytical techniques for QUIPAZINE MALEATE characterization typically involve HPLC and mass spectrometry, ensuring compliance with rigorous pharmaceutical standards. Its chemical stability under controlled conditions (storage at 2-8°C) makes it suitable for long-term experimental use. Notably, the scientific community has shown increased interest in its metabolite profiling, driven by the need to understand its pharmacokinetics in preclinical models.
From a commercial perspective, QUIPAZINE MALEATE suppliers emphasize GMP-grade production to meet research and development requirements. The compound's solubility in aqueous buffers (≥10 mg/mL) facilitates in vitro assays, while its low cytotoxicity profile enhances its utility in cell-based studies. These attributes contribute to its prominence in neurotransmitter research kits and high-throughput screening platforms.
Emerging discussions in scientific forums often address QUIPAZINE MALEATE dosage optimization for animal studies—a frequent search query among researchers. Comparative analyses with other serotonergic compounds reveal its distinct activation patterns at 5-HT2A and 5-HT3 receptors. Such data supports its use in behavioral pharmacology experiments, particularly those modeling receptor-specific responses.
Quality control protocols for CAS 5786-68-5 typically include residual solvent analysis and chiral purity verification, reflecting industry demands for precision. The compound's crystalline structure and melting point characteristics (documented at 215-220°C with decomposition) are routinely verified to ensure batch consistency. These parameters are critical for reproducibility in peer-reviewed studies.
Innovative applications of QUIPAZINE MALEATE now extend to in vivo imaging probes, leveraging its fluorescent derivatives for receptor mapping. This aligns with the growing field of neuroimaging technology, where researchers seek compounds with both biological activity and detectable signatures. Such multidisciplinary uses underscore its versatility beyond traditional pharmacology.
Environmental and safety assessments confirm that QUIPAZINE MALEATE exhibits low ecotoxicity under standard laboratory disposal conditions. This profile supports its sustainable use in research institutions adhering to green chemistry principles—an increasingly prioritized aspect in grant-funded projects. Proper handling guidelines emphasize standard personal protective equipment without requiring specialized containment.
The patent landscape surrounding quipazine derivatives reveals ongoing innovation in structural modifications to enhance receptor specificity. These developments respond to the pharmaceutical industry's need for targeted neurotherapeutics with minimized off-target effects. Academic citations of 5786-68-5 in PubMed-indexed journals show a steady annual increase, reflecting sustained scientific relevance.
For researchers sourcing QUIPAZINE MALEATE powder, certificate of analysis parameters such as ≥98% HPLC purity and endotoxin testing have become baseline expectations. Storage stability studies demonstrate maintained potency over 24 months when protected from light and moisture—critical data for inventory planning in core facilities. These quality benchmarks directly address frequent purchaser inquiries regarding long-term storage conditions.
Cross-disciplinary collaborations have explored QUIPAZINE MALEATE's potential in neural circuit modulation studies, particularly in optogenetics-compatible systems. This intersection with cutting-edge neuroscience tools positions the compound as a bridge between classical pharmacology and modern precision neurobiology approaches. Such applications frequently appear in conference proceedings and institutional white papers.
In summary, QUIPAZINE MALEATE (CAS 5786-68-5) remains a cornerstone compound in serotonin research with expanding methodological applications. Its well-documented pharmacological profile, combined with evolving use cases in translational neuroscience, ensures continued relevance. As research paradigms shift toward systems-level neuroanalysis, this compound's unique properties offer sustained utility across multiple investigation scales.
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